1,3-Oxazol-2-amine

Description

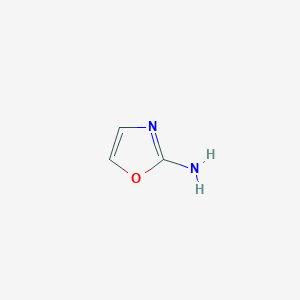

Structure

3D Structure

Properties

IUPAC Name |

1,3-oxazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N2O/c4-3-5-1-2-6-3/h1-2H,(H2,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACTKAGSPIFDCMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00339766 | |

| Record name | Oxazole-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00339766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4570-45-0 | |

| Record name | 2-Oxazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4570-45-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxazole-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00339766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Oxazolamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.287 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1,3-Oxazol-2-amine: Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Oxazol-2-amine, a pivotal heterocyclic organic compound, serves as a critical structural motif in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of its core chemical properties, structural features, synthesis, and reactivity. Particular emphasis is placed on its emerging role as a privileged scaffold in the development of novel therapeutics, including antitubercular agents and kinase inhibitors. This document consolidates quantitative data, detailed experimental protocols, and visual representations of its chemical structure, synthetic workflows, and relevant biological pathways to serve as a vital resource for researchers in the field.

Chemical Structure and Properties

This compound, also known as 2-aminooxazole, is a five-membered aromatic heterocycle containing an oxygen atom at position 1 and a nitrogen atom at position 3, with an amino group substituted at the 2-position.[1] The oxazole ring imparts aromatic character and stability to the molecule, while the primary amine group provides a key site for chemical modification and biological interactions.[1]

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These parameters are crucial for predicting its behavior in biological systems and for designing synthetic modifications.

| Property | Value | Source(s) |

| Molecular Formula | C₃H₄N₂O | [1] |

| Molecular Weight | 84.08 g/mol | [1] |

| Melting Point | 90-95 °C | [1] |

| Boiling Point | 186.7 ± 23.0 °C (Predicted) | [1] |

| pKa | 5.45 ± 0.10 (Predicted) | [2] |

| logP | -0.3 (Predicted for a derivative) | [3] |

| Appearance | White to off-white solid | [1][4] |

| Solubility | Soluble in DMSO, slightly soluble in ethyl acetate | [2] |

Spectroscopic Data

The structural elucidation of this compound and its derivatives relies heavily on spectroscopic techniques. The following table summarizes key expected spectral features.

| Spectroscopy | Characteristic Features |

| ¹H NMR | Signals corresponding to the two protons on the oxazole ring and the protons of the amino group. The chemical shifts are influenced by the electronic environment of the ring. |

| ¹³C NMR | Resonances for the three carbon atoms of the oxazole ring, with the carbon at the 2-position (C2) being significantly deshielded due to its attachment to two heteroatoms. |

| Infrared (IR) | Characteristic N-H stretching vibrations for the primary amine (typically two bands in the 3400-3250 cm⁻¹ region), N-H bending (1650-1580 cm⁻¹), and C=N and C-O stretching vibrations from the oxazole ring.[5][6] |

| Mass Spectrometry | The mass spectrum is influenced by the amino group, with a primary fragmentation process often involving the loss of the •CNH₂ moiety.[7] |

Synthesis and Reactivity

The synthesis of the this compound core is a cornerstone for the development of its derivatives. Several synthetic strategies have been developed, with the Hantzsch-type synthesis being a common approach.

General Synthesis Workflow

A prevalent method for synthesizing 2-aminooxazole derivatives involves the condensation of an α-haloketone or α-haloaldehyde with urea or a urea-like reagent. The following diagram illustrates a general workflow for this synthesis.

Experimental Protocol: Synthesis of 4-(1-Benzofuran-2-yl)-1,3-oxazol-2-amine

This protocol provides a representative example of the synthesis of a substituted this compound derivative.[8]

Materials:

-

2-Bromoacetylbenzofuran (0.05 mole)

-

Urea (0.05 mole)

-

Ethanol (250 ml)

-

5% aqueous sodium acetate solution

-

Cold water

Procedure:

-

A solution of 2-bromoacetylbenzofuran (0.05 mole) and urea (0.05 mole) in 250 ml of ethanol is refluxed for 2 hours.[8]

-

The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After completion, the reaction mixture is cooled to room temperature and then poured into cold water.[8]

-

The mixture is neutralized with a 5% aqueous sodium acetate solution, which will cause the product to precipitate.[8]

-

The resulting solid is collected by filtration.

-

The crude product is recrystallized from ethanol to yield colorless tiny crystals of 4-(1-benzofuran-2-yl)-1,3-oxazol-2-amine.[8]

Reactivity

The this compound scaffold exhibits a rich reactivity profile:

-

N-Functionalization: The primary amino group is nucleophilic and can readily undergo reactions such as acylation, alkylation, and arylation (e.g., Buchwald-Hartwig coupling) to introduce a wide range of substituents.[1]

-

Electrophilic Substitution: The oxazole ring can undergo electrophilic substitution, although it is generally less reactive than other five-membered heterocycles like pyrrole.[1]

-

Ring Transformations: Under certain conditions, the oxazole ring can undergo ring-opening and rearrangement reactions.[1]

Applications in Drug Development

The this compound moiety is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with multiple biological targets.

Antitubercular Activity

Derivatives of this compound have demonstrated potent antimicrobial properties, particularly against Mycobacterium tuberculosis, the causative agent of tuberculosis.[1] The ability to easily modify the amino group allows for the generation of large libraries of compounds for structure-activity relationship (SAR) studies.

FLT3 Inhibition in Acute Myeloid Leukemia (AML)

A significant area of research is the development of this compound derivatives as inhibitors of FMS-like tyrosine kinase 3 (FLT3).[9][10] Mutations in the FLT3 gene, particularly internal tandem duplications (FLT3-ITD), are common in acute myeloid leukemia (AML) and lead to constitutive activation of the kinase, promoting cancer cell proliferation.[9][10]

The FLT3 receptor is a receptor tyrosine kinase that, upon activation, triggers several downstream signaling cascades, including the PI3K/AKT, RAS/MEK/ERK, and STAT5 pathways.[7] These pathways ultimately promote cell survival and proliferation.[7] this compound-based inhibitors can bind to the ATP-binding site of the FLT3 kinase domain, preventing its autophosphorylation and the subsequent activation of these downstream pathways.[9][10] This leads to the inhibition of cancer cell growth and the induction of apoptosis.[9][10]

The following diagram illustrates the FLT3 signaling pathway and the point of inhibition by this compound derivatives.

Conclusion

This compound is a versatile and highly valuable heterocyclic compound with a growing footprint in medicinal chemistry. Its favorable chemical properties, synthetic accessibility, and the biological activity of its derivatives make it a compelling scaffold for the development of new drugs. The continued exploration of its chemical space, particularly in the context of kinase inhibition and antimicrobial activity, promises to yield novel therapeutic agents for a range of diseases. This guide provides a foundational understanding for researchers looking to leverage the potential of this important molecule.

References

- 1. 2-Aminooxazole - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. chembk.com [chembk.com]

- 4. researchgate.net [researchgate.net]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. ijrpc.com [ijrpc.com]

- 7. Photochemistry of 2-aminooxazole: a matrix-isolation and computational study of a putative key prebiotic molecule - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 8. sciforum.net [sciforum.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Physicochemical Properties of 2-Aminooxazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminooxazole is a heterocyclic organic compound that has garnered significant interest in medicinal chemistry and drug development.[1] Its structural motif is recognized as a valuable scaffold in the synthesis of various biologically active molecules, including those with antimicrobial properties against strains such as Mycobacterium tuberculosis.[1] This technical guide provides a comprehensive overview of the core physicochemical properties of 2-aminooxazole, offering a valuable resource for researchers engaged in its study and application. The following sections detail its fundamental properties, spectroscopic data, and established experimental protocols for their determination.

Core Physicochemical Properties

The fundamental physicochemical properties of 2-aminooxazole are summarized in the table below, providing a quantitative snapshot of its key characteristics.

| Property | Value | Source(s) |

| Molecular Formula | C₃H₄N₂O | [1][2] |

| Molecular Weight | 84.08 g/mol | [1][2] |

| Appearance | White to pale cream solid/crystals | [3][4] |

| Melting Point | 90-95 °C | [2][3] |

| Boiling Point | 186.7 ± 23.0 °C (Predicted) | [3] |

| Density | 1.2 ± 0.1 g/cm³ | [3] |

| pKa | 5.45 ± 0.10 (Predicted) | |

| logP | -0.2 (Computed) | [2] |

| Water Solubility | 24 μM (in water), 9.3 μM (in PBS, pH 7.4) |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and characterization of 2-aminooxazole. The following tables present its nuclear magnetic resonance (NMR) and infrared (IR) spectral data.

¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment | Solvent | Source(s) |

| 7.12 | d | 1.0 | H-4 | CDCl₃ | [3] |

| 6.73 | d | 1.0 | H-5 | CDCl₃ | [3] |

| 5.44 | br. s | - | -NH₂ | CDCl₃ | [3] |

| 7.18 | d | 1.0 | H-4 | D₂O | [3] |

| 6.65 | d | 1.0 | H-5 | D₂O | [3] |

¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment | Solvent | Source(s) |

| 161.0 | C-2 (-NH₂) | CDCl₃ | [3] |

| 132.3 | C-4 | CDCl₃ | [3] |

| 126.4 | C-5 | CDCl₃ | [3] |

Infrared (IR) Spectroscopy

A study on the photochemistry of 2-aminooxazole provides detailed experimental and computed IR spectral data. The key absorptions are a result of the various stretching and bending vibrations of the molecule's functional groups.

Experimental Protocols

This section provides detailed methodologies for the synthesis of 2-aminooxazole and the determination of its key physicochemical properties.

Synthesis of 2-Aminooxazole

One common method for the synthesis of 2-aminooxazole involves the reaction of an α-hydroxyaldehyde with cyanamide.

Materials:

-

Glycolaldehyde

-

Cyanamide

-

Deuterium oxide (D₂O) or an appropriate solvent

-

Sodium hydroxide (NaOH) for pH adjustment (if necessary)

-

Ethyl acetate (EtOAc)

-

Magnesium sulfate (MgSO₄)

-

Heptane

Procedure:

-

Dissolve glycolaldehyde and cyanamide in D₂O or a suitable solvent.[3]

-

If necessary, adjust the pH of the solution. One procedure notes the reaction proceeds from an initial pD of 7 to 13 over 48 hours at 40 °C.[3] Another mentions adjusting the pH to 7 with dilute NaOH and heating at 60 °C for 3 hours.[3]

-

Monitor the reaction progress using ¹H NMR spectroscopy until the signals corresponding to the starting materials have disappeared.[3]

-

Upon completion, cool the reaction mixture to room temperature.

-

Extract the product into ethyl acetate.[3]

-

Dry the combined organic layers over magnesium sulfate.[3]

-

Concentrate the solution in vacuo.

-

Recrystallize the crude product from a mixture of heptane and ethyl acetate to yield pure 2-aminooxazole as long, thin, clear needles.[3]

Determination of pKa (Potentiometric Titration)

The acid dissociation constant (pKa) can be determined experimentally using potentiometric titration.

Materials:

-

2-Aminooxazole

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Potassium chloride (KCl) solution (e.g., 0.15 M) to maintain constant ionic strength

-

pH meter with a combined pH electrode

-

Magnetic stirrer and stir bar

-

Buret

-

Beaker

-

Nitrogen gas source

Procedure:

-

Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).

-

Prepare a solution of 2-aminooxazole of a known concentration (e.g., 1 mM) in water or a suitable buffer.

-

Add the KCl solution to maintain a constant ionic strength.

-

Purge the solution with nitrogen gas to remove dissolved carbon dioxide.

-

Place the beaker on the magnetic stirrer and immerse the pH electrode in the solution.

-

Begin stirring the solution gently.

-

Add the standardized acid (or base) titrant in small, precise increments from the buret.

-

Record the pH of the solution after each addition, allowing the reading to stabilize.

-

Continue the titration past the equivalence point.

-

Plot the pH values against the volume of titrant added to generate a titration curve.

-

The pKa is the pH at the half-equivalence point, which is the midpoint of the buffer region on the titration curve.

Determination of logP (Shake-Flask Method)

The partition coefficient (logP) is a measure of a compound's lipophilicity and is determined by its partitioning between an organic and an aqueous phase.

Materials:

-

2-Aminooxazole

-

n-Octanol (reagent grade)

-

Water (high purity) or phosphate-buffered saline (PBS, pH 7.4)

-

Separatory funnel or centrifuge tubes

-

Shaker or rotator

-

Analytical instrument for concentration determination (e.g., HPLC-UV)

Procedure:

-

Pre-saturate the n-octanol with water (or PBS) and the water (or PBS) with n-octanol by mixing them and allowing the phases to separate.

-

Prepare a stock solution of 2-aminooxazole in the pre-saturated aqueous phase.

-

Add a known volume of the 2-aminooxazole solution and an equal volume of the pre-saturated n-octanol to a separatory funnel or centrifuge tube.

-

Shake the mixture vigorously for a set period (e.g., 1 hour) to allow for partitioning equilibrium to be reached.

-

Allow the two phases to separate completely. Centrifugation can be used to aid separation.

-

Carefully collect samples from both the aqueous and the n-octanol layers.

-

Determine the concentration of 2-aminooxazole in each phase using a suitable analytical method like HPLC-UV.

-

Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

The logP is the base-10 logarithm of the partition coefficient.

Determination of Water Solubility

The solubility of a compound in water is a critical parameter in drug development.

Materials:

-

2-Aminooxazole

-

Distilled or deionized water

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Filtration apparatus (e.g., syringe filters)

-

Analytical instrument for concentration determination (e.g., HPLC-UV)

Procedure:

-

Add an excess amount of solid 2-aminooxazole to a vial containing a known volume of water.

-

Seal the vial and place it in a constant temperature shaker or water bath (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant and filter it to remove any undissolved particles.

-

Dilute the filtrate if necessary and determine the concentration of 2-aminooxazole in the saturated solution using a calibrated analytical method.

-

The measured concentration represents the aqueous solubility of 2-aminooxazole at the specified temperature.

Conclusion

This technical guide has provided a detailed overview of the key physicochemical properties of 2-aminooxazole, supported by experimental data and established protocols. The information presented herein is intended to serve as a valuable resource for researchers and scientists in the fields of medicinal chemistry and drug development, facilitating a deeper understanding of this important heterocyclic compound and aiding in its application in the design and synthesis of novel therapeutic agents.

References

Spectroscopic Profile of 1,3-Oxazol-2-amine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,3-oxazol-2-amine, a heterocyclic compound of interest in medicinal chemistry and prebiotic research. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and application in further research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. Below are the available ¹H and predicted ¹³C NMR data for this compound.

¹H NMR Spectroscopic Data

The proton NMR spectrum of this compound exhibits distinct signals corresponding to the protons on the oxazole ring and the amino group.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.13 | Singlet | 1H | H4 |

| 6.74 | Singlet | 1H | H5 |

| 5.26 | Broad Singlet | 2H | -NH₂ |

| Solvent: CDCl₃, Reference: TMS[1] |

¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~158-162 | C2 (carbon bearing the amino group) |

| ~125-130 | C4 |

| ~100-105 | C5 |

Note: These are predicted values and should be confirmed by experimental data.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 2-aminooxazole has been characterized in a matrix-isolation study, revealing key vibrational modes.

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| 3551 | νₐₛ(NH₂) - Asymmetric NH₂ stretch | Medium |

| 3439 | νₛ(NH₂) - Symmetric NH₂ stretch | Medium |

| 1649 | δ(NH₂) - NH₂ scissoring | Strong |

| 1560 | Ring stretching | Strong |

| 1478 | Ring stretching | Very Strong |

| 1284 | Ring stretching + δ(CH) | Medium |

| 1184 | δ(CH) + Ring stretching | Medium |

| 1098 | Ring breathing | Weak |

| 943 | γ(CH) - CH out-of-plane bend | Strong |

| 878 | Ring deformation | Medium |

| 768 | Ring torsion | Strong |

| Source: Matrix-isolation IR spectroscopy[2] |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation analysis.

The mass spectrometric behavior of 2-aminooxazoles is significantly influenced by the electron-donating amino group.[3] The molecular ion (M⁺) is expected at an m/z corresponding to the molecular weight of this compound (84.08 g/mol ).

Predicted Key Fragmentation Pathways:

-

Loss of HCN (m/z 27): A common fragmentation pathway for five-membered nitrogen-containing heterocycles.

-

Loss of CO (m/z 28): Characteristic of the oxazole ring cleavage.

-

Formation of the azirine radical cation: Resulting from the rearrangement and cleavage of the oxazole ring.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

High-resolution ¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher. The sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) containing a small amount of tetramethylsilane (TMS) as an internal standard. For ¹³C NMR, a proton-decoupled spectrum is usually acquired to simplify the spectrum to single lines for each unique carbon atom.

IR Spectroscopy

Infrared spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer. For solid samples, the KBr pellet method is frequently employed. A small amount of the sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk. The spectrum is then recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry

Electron Ionization (EI) mass spectra are typically acquired using a mass spectrometer with an EI source. The sample is introduced into the ion source, where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV). The resulting ions are then accelerated and separated based on their mass-to-charge ratio (m/z).

Workflow for Spectroscopic Analysis

The logical flow of spectroscopic analysis for the characterization of a small molecule like this compound is depicted in the following diagram.

Caption: General workflow for the spectroscopic characterization of this compound.

References

The Diverse Biological Activities of 2-Aminooxazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2-aminooxazole scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds. This technical guide provides an in-depth overview of the multifaceted biological activities of 2-aminooxazole derivatives, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties. We present a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways to serve as a comprehensive resource for researchers in the field of drug discovery and development.

Anticancer Activity

2-Aminooxazole derivatives have emerged as a promising class of compounds with potent anticancer activities against a range of human cancer cell lines. Their mechanism of action often involves the inhibition of key enzymes in cancer-related signaling pathways, such as protein kinases, and the induction of apoptosis.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected 2-aminooxazole and related derivatives, presenting their half-maximal inhibitory concentrations (IC50) against various cancer cell lines.

| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Reference |

| 1 | 3-(2-(benzylideneamino)oxazol-5-yl)-2H-chromen-2-one derivative | HCT116 (Colon) | 71.8 | [1] |

| 2 | 3-(2-(benzylideneamino)oxazol-5-yl)-2H-chromen-2-one derivative | MCF7 (Breast) | 74.1 | [1] |

| 3 | Dasatinib analog (2-aminooxazole) | K562 (Leukemia) | Nanomolar range | [2] |

| 4 | 2-aminobenzoxazole derivative | A549 (Lung) | 79.42% inhibition | [3] |

| 5 | 2-aminobenzoxazole derivative | MCF-7 (Breast) | 6.98 | [3] |

| 6 | 2-aminobenzothiazole derivative | HCT116 (Colon) | 6.43 ± 0.72 | [4] |

| 7 | 2-aminobenzothiazole derivative | A549 (Lung) | 9.62 ± 1.14 | [4] |

| 8 | 2-aminobenzothiazole derivative | A375 (Melanoma) | 8.07 ± 1.36 | [4] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[4][5][6][7][8]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the 2-aminooxazole derivatives and incubate for 48-72 hours.

-

MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.[4]

-

Formazan Solubilization: Remove the MTT solution and add 130 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.[4]

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes and measure the absorbance at 492 nm using a microplate reader.[4]

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, the concentration of the compound that inhibits 50% of cell growth.

Signaling Pathway: Apoptosis Induction

Several anticancer agents exert their effect by inducing apoptosis, or programmed cell death. The intrinsic pathway of apoptosis is a common mechanism, involving the regulation of pro- and anti-apoptotic proteins of the Bcl-2 family and the subsequent activation of caspases.

Anti-inflammatory Activity

Certain 2-aminooxazole derivatives have demonstrated significant anti-inflammatory properties. Their mechanism of action can involve the inhibition of key inflammatory enzymes like cyclooxygenases (COX-1 and COX-2) and the modulation of pro-inflammatory cytokine production.

Quantitative Anti-inflammatory Activity Data

The following table presents the anti-inflammatory activity of selected compounds, including their ability to inhibit carrageenan-induced paw edema and their IC50 values against COX enzymes.

| Compound ID | Activity Assay | Result | Reference |

| 9 | Carrageenan-induced paw edema (rat) | 63% inhibition | [9] |

| 10 | Carrageenan-induced paw edema (rat) | 96.31% inhibition (4h) | [1] |

| 11 | Carrageenan-induced paw edema (rat) | 99.69% inhibition (4h) | [1] |

| 12 | COX-1 Inhibition (in vitro) | IC50 = 15.7 - 26.6 µM | [6] |

| 13 | COX-2 Inhibition (in vitro) | IC50 = 0.29 - 3.3 µM | [6] |

| 14 | IL-6 Inhibition (in vitro) | IC50 = 5.09 ± 0.88 µM | [10] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of compounds.[11][12][13]

Principle: Subplantar injection of carrageenan, a phlogistic agent, into the rat's hind paw induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.

Procedure:

-

Animal Dosing: Administer the 2-aminooxazole derivative or a control vehicle to rats (e.g., orally or intraperitoneally).

-

Carrageenan Injection: After a set time (e.g., 30-60 minutes), inject a 1% solution of carrageenan in saline into the subplantar region of the right hind paw of each rat.[11]

-

Edema Measurement: Measure the paw volume or thickness using a plethysmometer or calipers at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[14]

-

Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the carrageenan-only control group.

Signaling Pathway: Inflammatory Cascade

Inflammation is a complex process involving multiple signaling pathways. A key pathway is the arachidonic acid cascade, where COX enzymes catalyze the production of prostaglandins, which are potent inflammatory mediators. Pro-inflammatory cytokines like TNF-α and IL-6 also play a crucial role in amplifying the inflammatory response through pathways like NF-κB.

Antimicrobial Activity

2-Aminooxazole derivatives have demonstrated a broad spectrum of antimicrobial activity against various bacterial and fungal strains, including drug-resistant pathogens. Their ability to inhibit essential microbial enzymes makes them attractive candidates for the development of new anti-infective agents.

Quantitative Antimicrobial Activity Data

The following table provides the Minimum Inhibitory Concentration (MIC) values of selected 2-aminooxazole derivatives against different microorganisms. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| 15 | Mycobacterium tuberculosis H37Ra | 3.13 | [9] |

| 16 | Staphylococcus aureus | 6.25 - 12.5 | [15] |

| 17 | Escherichia coli | 6.25 - 12.5 | [15] |

| 18 | Candida albicans | 3.125 | [9] |

| 19 | Acinetobacter baumannii (MDR) | 15.63 | [16] |

| 20 | Klebsiella pneumoniae | 6.25 - 12.5 | [15] |

Experimental Protocol: Resazurin Microtiter Assay for MIC Determination

The resazurin microtiter assay is a colorimetric method used to determine the MIC of antimicrobial agents.[1][9][17][18]

Principle: Viable, metabolically active microbial cells reduce the blue dye resazurin to the pink, fluorescent resorufin. The absence of this color change indicates the inhibition of microbial growth.

Procedure:

-

Compound Dilution: Prepare serial twofold dilutions of the 2-aminooxazole derivatives in a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a standardized suspension of the target microorganism in a suitable growth medium.

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for a specified period (e.g., 18-24 hours).

-

Resazurin Addition: Add the resazurin solution to each well and incubate for a further period to allow for color development.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that prevents the color change from blue to pink.

General Workflow for Synthesis and Screening

The discovery and development of novel 2-aminooxazole derivatives typically follow a structured workflow, from initial synthesis to biological evaluation.

Conclusion

The 2-aminooxazole scaffold represents a versatile and valuable platform for the design and development of novel therapeutic agents. The derivatives discussed in this guide exhibit a remarkable range of biological activities, including potent anticancer, anti-inflammatory, and antimicrobial effects. The provided quantitative data, experimental protocols, and pathway diagrams offer a solid foundation for further research and development in this exciting area of medicinal chemistry. Future efforts in lead optimization and in-depth mechanistic studies are poised to unlock the full therapeutic potential of this promising class of compounds.

References

- 1. Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Identification and biological assessment of amino benzoxazole derivatives as KDR inhibitors and potential anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. inotiv.com [inotiv.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. brieflands.com [brieflands.com]

- 15. mdpi.com [mdpi.com]

- 16. Design, synthesis and structure–activity relationship studies of novel and diverse cyclooxygenase-2 inhibitors as anti-inflammatory drugs | Semantic Scholar [semanticscholar.org]

- 17. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

The 2-Aminooxazole Core: A Scaffolding Guide to Structure-Activity Relationships and Therapeutic Potential

For Immediate Release

This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2-aminooxazole analogs, a heterocyclic scaffold of growing interest in medicinal chemistry. Aimed at researchers, scientists, and drug development professionals, this document synthesizes current knowledge on the therapeutic applications of these compounds, with a particular focus on their anticancer and antimicrobial properties. Through a detailed examination of experimental data, this guide offers insights into the rational design of novel 2-aminooxazole derivatives with enhanced potency and selectivity.

Introduction: The Rise of the 2-Aminooxazole Scaffold

The 2-aminooxazole moiety is increasingly recognized as a "privileged scaffold" in drug discovery. Its structural resemblance to the well-established 2-aminothiazole core allows for its role as a bioisostere, often conferring advantageous physicochemical properties such as improved solubility and metabolic stability.[1][2] The replacement of the sulfur atom in the thiazole ring with an oxygen atom can lead to a lower potential for metabolic oxidation, making the 2-aminooxazole core an attractive alternative in lead optimization.[1][2]

Initial investigations have highlighted the potent antitubercular activity of 2-aminooxazole derivatives.[2] More recent studies have expanded their therapeutic potential to oncology, with analogs demonstrating significant efficacy as kinase inhibitors.[3] This guide will explore the key structural modifications that influence the biological activity of 2-aminooxazole analogs in these therapeutic areas.

Structure-Activity Relationship (SAR) Analysis

The biological activity of 2-aminooxazole analogs is highly dependent on the nature and position of substituents on the core structure. The following sections summarize the key SAR findings for antitubercular and anticancer activities.

Antitubercular Activity

The 2-aminooxazole scaffold has been investigated as a bioisosteric replacement for the 2-aminothiazole core in antitubercular agents. The general trend indicates that the 2-aminooxazole derivatives maintain, and in some cases enhance, the antitubercular activity of their thiazole counterparts.

Table 1: SAR of 2-Aminooxazole Analogs as Antitubercular Agents

| Compound ID | R1 (at C4) | R2 (at N2) | MIC (μM) against M. tuberculosis | Cytotoxicity (VERO cells) | Reference |

| 30 | Phenyl | 3,5-bis(trifluoromethyl)phenyl | 13.2 | Negligible | [4] |

| 34 | Phenyl | 3-methyl-5-isoxazolyl | 6.5 | Negligible | [4] |

| 36 | Phenyl | 5-methyl-3-isoxazolyl | 3.2 | Negligible | [4] |

-

Substitution at the 2-amino group (N2): The nature of the substituent at the 2-amino position is a critical determinant of antitubercular activity. Aromatic and heteroaromatic rings are common substitutions. Notably, isoxazole-containing derivatives (compounds 34 and 36 ) generally exhibit greater potency than those with aryl substituents like in compound 30 .[4]

-

Substitution at the C4 position: While less explored for the oxazole series, SAR studies on the analogous 2-aminothiazoles suggest that this position is also important for activity.

Anticancer Activity: Kinase Inhibition

The 2-aminooxazole core has emerged as a promising scaffold for the development of kinase inhibitors. By mimicking the hinge-binding interactions of ATP, these compounds can effectively block the catalytic activity of kinases involved in cancer cell proliferation and survival. The close structural similarity to the 2-aminothiazole core, present in the approved kinase inhibitor dasatinib, has spurred the development of 2-aminooxazole-based anticancer agents.

Dasatinib, a potent inhibitor of chronic myeloid leukemia (CML), features a 2-aminothiazole core. Studies on dasatinib derivatives where the thiazole is replaced by an oxazole have shown that the 2-aminooxazole analogs retain potent antiproliferative activity against human CML K562 cells, with some compounds exhibiting nanomolar inhibitory activity comparable to dasatinib itself.[3] This highlights the viability of the 2-aminooxazole scaffold in the design of novel kinase inhibitors.

Table 2: SAR of 2-Aminooxazole Dasatinib Analogs against K562 Cells

| Compound ID | R (at C4) | IC50 (nM) | Reference |

| 8b | 2-chloro-6-methylphenyl | <10 | [3] |

| 8c | 2,6-dichlorophenyl | <10 | [3] |

| 9b | 2-chloro-6-methylphenyl | <10 | [3] |

-

Bioisosteric Replacement: The substitution of the 2-aminothiazole ring in dasatinib with a 2-aminooxazole ring results in compounds with comparable, potent anti-CML activity.[3]

-

Substituents on the N-aryl group: As with dasatinib, bulky and appropriately substituted aryl groups at the 2-amino position are crucial for high potency. For instance, the 2-chloro-6-methylphenyl and 2,6-dichlorophenyl groups contribute to the high activity of compounds 8b , 8c , and 9b .[3]

Experimental Protocols

General Synthesis of N,4-Disubstituted 2-Aminooxazole Analogs

A versatile two-step synthetic methodology has been developed for the preparation of N,4-disubstituted 2-aminooxazoles.[1] This method involves the condensation of an α-bromoacetophenone with urea, followed by a Buchwald-Hartwig cross-coupling reaction.

Step 1: Condensation of α-bromoacetophenone with urea

-

To a solution of the appropriately substituted α-bromoacetophenone (1.0 eq) in a suitable solvent (e.g., DMF), add urea (1.5 eq).

-

Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) for a designated time (e.g., 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield the 4-substituted-2-aminooxazole intermediate.

Step 2: Buchwald-Hartwig Cross-Coupling

-

In a reaction vessel, combine the 4-substituted-2-aminooxazole intermediate (1.0 eq), the desired aryl halide (1.2 eq), a palladium catalyst (e.g., Pd2(dba)3, 5 mol%), a phosphine ligand (e.g., XPhos, 10 mol%), and a base (e.g., Cs2CO3, 2.0 eq).

-

Add a dry, degassed solvent (e.g., toluene or dioxane).

-

Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a specified temperature (e.g., 100-120 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

-

After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired N,4-disubstituted 2-aminooxazole analog.

In Vitro Antiproliferative Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[4][5][6][7]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate the plate for 24 hours at 37 °C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the 2-aminooxazole analogs in culture medium. After the 24-hour incubation, replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include wells with vehicle control (e.g., DMSO) and untreated cells.

-

Incubation: Incubate the plate for 48-72 hours at 37 °C in a humidified 5% CO2 atmosphere.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37 °C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

In Vitro Kinase Inhibition Assay (Luminescent Assay)

Luminescent kinase assays, such as the Kinase-Glo® assay, measure the amount of ATP remaining in solution following a kinase reaction. A decrease in luminescence indicates higher kinase activity (more ATP consumed), while a strong luminescent signal suggests inhibition of the kinase.[8][9][10][11][12]

-

Reagent Preparation: Prepare the kinase, substrate, and ATP solutions in the appropriate kinase assay buffer. Prepare serial dilutions of the 2-aminooxazole analogs in DMSO.

-

Assay Plate Preparation: Add a small volume (e.g., 1 µL) of the diluted compounds or vehicle control (DMSO) to the wells of a 384-well white, opaque plate.

-

Kinase Reaction: Add the kinase and substrate solution to the wells. Incubate at room temperature for a predetermined time (e.g., 15-30 minutes) to allow for compound-enzyme interaction.

-

Initiation of Reaction: Initiate the kinase reaction by adding the ATP solution to each well.

-

Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

-

Signal Detection: Stop the kinase reaction and generate a luminescent signal by adding the Kinase-Glo® reagent to each well. Incubate at room temperature for 10 minutes to stabilize the signal.

-

Data Acquisition: Measure the luminescence intensity of each well using a plate reader.

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration.

Mechanism of Action and Signaling Pathways

The anticancer activity of many 2-aminooxazole and related 2-aminothiazole analogs is attributed to their ability to inhibit protein kinases that are crucial for cancer cell signaling.[13][14][15][16][17] One such critical pathway is the PI3K/Akt/mTOR signaling cascade, which regulates cell growth, proliferation, survival, and angiogenesis. Dysregulation of this pathway is a common event in many types of cancer. 2-Aminothiazole derivatives have been shown to be potent inhibitors of PI3K.[14][17] Given the bioisosteric relationship, it is highly probable that 2-aminooxazole analogs also exert their anticancer effects through the modulation of this pathway.

Conclusion and Future Directions

The 2-aminooxazole scaffold represents a versatile and promising core for the development of novel therapeutic agents. The bioisosteric relationship with the 2-aminothiazole core provides a strong foundation for the rational design of new analogs with improved pharmacological profiles. The demonstrated efficacy of 2-aminooxazole derivatives as both antitubercular and anticancer agents warrants further investigation.

Future research should focus on:

-

Expansion of the SAR: A systematic exploration of substituents at various positions of the 2-aminooxazole ring is needed to build a more comprehensive understanding of the SAR for different biological targets.

-

Mechanism of Action Studies: Elucidation of the precise molecular targets and signaling pathways modulated by 2-aminooxazole analogs will be crucial for their clinical development.

-

Pharmacokinetic and Pharmacodynamic Profiling: In-depth studies on the ADME (absorption, distribution, metabolism, and excretion) and toxicity profiles of lead compounds are necessary to identify candidates with favorable drug-like properties.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Aminoxazole and 2-Aminothiazole Dasatinib Derivatives as Potent Inhibitors of Chronic Myeloid Leukemia K562 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. MTT assay protocol | Abcam [abcam.com]

- 5. atcc.org [atcc.org]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. texaschildrens.org [texaschildrens.org]

- 8. ulab360.com [ulab360.com]

- 9. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. worldwide.promega.com [worldwide.promega.com]

- 11. promega.co.uk [promega.co.uk]

- 12. bpsbioscience.com [bpsbioscience.com]

- 13. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benthamscience.com [benthamscience.com]

- 17. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 1,3-Oxazol-2-amine Derivatives as Potential Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

The 1,3-oxazole ring is a versatile five-membered heterocycle that is considered a "privileged scaffold" in medicinal chemistry.[1][2] Its derivatives are known to possess a wide spectrum of pharmacological properties, including potent anticancer activity.[3] A significant portion of this activity stems from their ability to inhibit various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer.[4] This technical guide provides an in-depth overview of 1,3-oxazol-2-amine derivatives, focusing on their synthesis, mechanism of action as kinase inhibitors, and the experimental protocols used for their evaluation.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through various chemical routes. A common strategy involves the cyclization of α-haloketones with appropriate amine precursors. For instance, the synthesis of 5-(4-fluorophenyl)-N-phenyloxazol-2-amine, a potent FMS-like tyrosine kinase 3 (FLT3) inhibitor, involves a multi-step process.[5] A generalized workflow for the synthesis of such compounds is outlined below.

Mechanism of Action: Kinase Inhibition

Protein kinases are key targets in drug development, especially in oncology.[6] Small molecule inhibitors that compete with ATP for binding to the kinase active site are a major class of anticancer drugs.[7] this compound derivatives have shown significant promise in this area.

A notable example is the compound 5-(4-fluorophenyl)-N-phenyloxazol-2-amine (referred to as 7c) , which has been identified as a potent inhibitor of FLT3, a receptor tyrosine kinase frequently mutated in acute myeloid leukemia (AML).[5][8] The internal tandem duplication (ITD) mutation of FLT3 leads to its constitutive activation, promoting uncontrolled cell proliferation.[5][8] Compound 7c effectively inhibits both wild-type and mutated FLT3, leading to the suppression of downstream signaling pathways, inhibition of cancer cell proliferation, and induction of apoptosis.[5]

References

- 1. benchchem.com [benchchem.com]

- 2. thepharmajournal.com [thepharmajournal.com]

- 3. Current Scenario of 1,3-oxazole Derivatives for Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of Oxazol-2-amine Derivatives as Potent Novel FLT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]

- 7. Fluorescent Cellular Assays for Kinase Inhibitors - ProQuest [proquest.com]

- 8. Discovery of Oxazol-2-amine Derivatives as Potent Novel FLT3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ascendant Scaffold: A Technical Guide to the Antimicrobial Properties of 2-Aminooxazoles

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant pathogens constitutes a critical threat to global health, necessitating the urgent discovery and development of novel antimicrobial agents. Within the landscape of heterocyclic chemistry, the 2-aminooxazole scaffold has gained significant attention as a "privileged" structure in medicinal chemistry. Its isosteric relationship with the well-studied 2-aminothiazole core has prompted extensive investigation, revealing that 2-aminooxazole derivatives often exhibit superior physicochemical properties, such as increased aqueous solubility, and potent antimicrobial activity, particularly against mycobacteria. This technical guide provides an in-depth overview of the antimicrobial properties of 2-aminooxazole compounds, focusing on quantitative data, detailed experimental methodologies, and the elucidation of their mechanism of action.

Quantitative Antimicrobial Activity

The antimicrobial efficacy of 2-aminooxazole derivatives has been quantified against a range of bacterial and fungal pathogens. Minimum Inhibitory Concentration (MIC) is the primary metric used to assess the potency of these compounds. The following table summarizes the MIC values for a series of N-oxazolylcarboxamides, highlighting the potent activity of 2-aminooxazole isosteres compared to their 2-aminothiazole counterparts, especially against Mycobacterium tuberculosis.

| Compound ID | Heteroaromatic Core | R | Target Organism | MIC (µg/mL) |

| 6b | Pyridine-2-carboxamide | H | M. tuberculosis H37Ra | 3.125 |

| 7b | 6-Methylpyridine-2-carboxamide | H | M. tuberculosis H37Ra | 3.125 |

| 11b | Pyridine-2-carboxamide | 4-Phenyl | M. tuberculosis H37Ra | 3.125 |

| 15b | 6-Chloropyridine-2-carboxamide | 4-Phenyl | M. tuberculosis H37Ra | 3.125 |

| 17b | Pyrazine-2-carboxamide | 4-Phenyl | M. tuberculosis H37Ra | 15.625 |

| 18b | 5-Chloropyrazine-2-carboxamide | 4-Phenyl | M. tuberculosis H37Ra | 15.625 |

| AB15 * | 2-chloro-isonicotinamide | - | Acinetobacter baumannii | 15.63 - 62.5 µM |

Note: Data for compounds 6b, 7b, 11b, 15b, 17b, and 18b are derived from a study comparing 2-aminooxazole (2-AMO) and 2-aminothiazole (2-AMT) derivatives. The 'b' series contains the 2-aminooxazole moiety. Data for AB15 is from a separate study.

Proposed Mechanism of Action: Inhibition of FabH

Molecular docking and dynamics simulations have suggested that a probable target for the antimycobacterial action of 2-aminooxazole compounds is the β-ketoacyl-acyl carrier protein synthase III (FabH). FabH is a crucial condensing enzyme that catalyzes the initial step of the type II fatty acid synthesis (FAS-II) pathway in bacteria. This pathway is essential for building the bacterial cell membrane. By inhibiting FabH, 2-aminooxazole compounds disrupt the entire fatty acid synthesis cycle, leading to bacterial growth inhibition and death.

Experimental Protocols

This section provides detailed methodologies for the synthesis, antimicrobial evaluation, and cytotoxicity assessment of 2-aminooxazole compounds.

Synthesis of N-Substituted 4-Aryl-2-Aminooxazoles

A versatile two-step method has been developed for the synthesis of N-substituted 4-aryl-2-aminooxazoles, which avoids the limitations of the standard Hantzsch protocol for N-substituted ureas. The workflow involves an initial condensation reaction followed by a palladium-catalyzed Buchwald-Hartwig cross-coupling.

Protocol:

-

Step 1: Condensation to form 4-Aryl-2-aminooxazole

-

To a solution of the appropriate α-bromoacetophenone (1 equivalent) in dimethylformamide (DMF), add urea (1.1 equivalents).

-

Heat the reaction mixture in a microwave reactor at 120°C for 3-5 minutes.

-

After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting crude product by column chromatography to yield the 4-aryl-2-aminooxazole intermediate.

-

-

Step 2: Buchwald-Hartwig Cross-Coupling

-

In a microwave vial, combine the 4-aryl-2-aminooxazole intermediate (1 equivalent), the desired aryl halide (e.g., aryl bromide, 1.2 equivalents), a palladium catalyst (e.g., X-Phos Pd G2, 0.05 equivalents), and a strong base (e.g., sodium tert-butoxide, 1.5 equivalents).

-

Add a solvent mixture, such as toluene and tert-butanol.

-

Seal the vial and heat in a microwave reactor at 130°C for 10-15 minutes.

-

After cooling, filter the reaction mixture through a pad of celite, washing with an organic solvent.

-

Concentrate the filtrate and purify the residue by column chromatography to obtain the final N-substituted 4-aryl-2-aminooxazole product.

-

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The determination of Minimum Inhibitory Concentrations (MICs) is performed according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI), typically using the broth microdilution method.

Protocol:

-

Preparation of Compound Stock Solution: Dissolve the test compound in dimethyl sulfoxide (DMSO) to a high concentration (e.g., 10 mg/mL).

-

Preparation of Microtiter Plates:

-

Dispense 100 µL of appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) into all wells of a 96-well microtiter plate.

-

Add 100 µL of the compound stock solution to the first well of a row and perform a two-fold serial dilution across the row by transferring 100 µL from well to well. Discard the final 100 µL from the last well. This creates a gradient of compound concentrations.

-

-

Preparation of Inoculum:

-

Grow the microbial strain overnight on an appropriate agar plate or in broth.

-

Suspend several colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL for bacteria).

-

Dilute this standardized suspension in the test broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Inoculation and Incubation:

-

Inoculate each well of the microtiter plate with 100 µL of the final bacterial suspension.

-

Include a growth control (broth + inoculum, no compound) and a sterility control (broth only) on each plate.

-

Incubate the plates under appropriate conditions (e.g., 35-37°C for 18-24 hours for most bacteria).

-

-

Determination of MIC: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism as detected by the naked eye.

In Vitro Cytotoxicity Assay (HepG2 Cells)

Assessing the toxicity of compounds against human cell lines is a critical step in drug development. The human liver carcinoma cell line, HepG2, is commonly used for this purpose. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for measuring cell viability.

Protocol:

-

Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of approximately 2 x 10⁴ cells/well in 100 µL of culture medium (e.g., DMEM with 10% FBS). Incubate for 18-24 hours to allow for cell adherence.

-

Compound Exposure: Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150-200 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. The IC₅₀ (half-maximal inhibitory concentration) value is determined by plotting the cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Drug Discovery and Development Workflow

The path from initial concept to a potential drug candidate involves a structured and multi-stage process. The following diagram illustrates a typical workflow for the discovery and preclinical evaluation of novel 2-aminooxazole-based antimicrobial agents.

The Central Role of 2-Aminooxazole in Prebiotic Ribonucleotide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The emergence of RNA is a cornerstone of the "RNA world" hypothesis, which posits that RNA, or a similar nucleic acid, was the primary macromolecule of life before the advent of DNA and proteins. A critical challenge in this field is to delineate plausible prebiotic pathways for the synthesis of ribonucleotides, the monomeric units of RNA. In this context, 2-aminooxazole has emerged as a pivotal intermediate, offering a convergent route to both pyrimidine and, more recently understood, purine ribonucleotides from simple prebiotic feedstock molecules. This technical guide provides an in-depth analysis of the role of 2-aminooxazole in these synthetic pathways, summarizing key quantitative data, detailing experimental protocols, and visualizing the core chemical transformations.

Prebiotic Synthesis of 2-Aminooxazole

The formation of 2-aminooxazole from simple, prebiotically plausible precursors is a crucial first step. The primary pathway involves the reaction of cyanamide and glycolaldehyde. This reaction is significantly enhanced in the presence of phosphate, which acts as a general acid-base catalyst and a pH buffer.

Quantitative Data for 2-Aminooxazole Synthesis

| Reactants | Conditions | Yield | Reference |

| Cyanamide, Glycolaldehyde | 1 M Phosphate buffer, pH 7.0 | >80% (1H NMR), 75% (isolated) | |

| Glycolaldehyde, Aqueous Thiocyanic Acid | 0.1 M Glycolaldehyde, 0.5 M Thiocyanic Acid | 85% (for 2-thiooxazole) | |

| 13C-labelled Thiourea, Glycolonitrile, K4[Fe(CN)6], KCN | Phosphate buffer (pH 8, 200 mM), UV irradiation (7 hours) | 4% | |

| Cyanamide, Glycolaldehyde | In the presence of phosphate | ~90% |

Experimental Protocol: Synthesis of 2-Aminooxazole

A representative experimental protocol for the synthesis of 2-aminooxazole is as follows:

Materials:

-

Cyanamide (8)

-

Glycolaldehyde (10)

-

Phosphate buffer (1 M, pH 7.0)

-

Deuterium oxide (D2O) for NMR analysis

Procedure:

-

Prepare a 1 M phosphate buffer solution and adjust the pH to 7.0.

-

Dissolve cyanamide and glycolaldehyde in the phosphate buffer.

-

The reaction can be monitored by 1H NMR spectroscopy.

-

For isolation, standard chromatographic techniques can be employed.

The Role of 2-Aminooxazole in Pyrimidine Ribonucleotide Synthesis

2-aminooxazole is a key precursor for the synthesis of pyrimidine ribonucleotides, namely cytidine and uridine. The pathway bypasses the problematic step of glycosidic bond formation between a pre-formed ribose sugar and a nucleobase. Instead, the sugar and the base components are constructed in a stepwise manner from 2-aminooxazole.

The core of this pathway involves the reaction of 2-aminooxazole with glyceraldehyde to form pentose amino-oxazolines, including the key arabinose derivative. This intermediate then reacts with cyanoacetylene, followed by phosphorylation and rearrangement to yield β-ribocytidine-2',3'-cyclic phosphate.

Signaling Pathway: Pyrimidine Ribonucleotide Synthesis

Caption: Synthesis of pyrimidine ribonucleotides from 2-aminooxazole.

A Unified Origin: 2-Aminooxazole in Purine Ribonucleotide Synthesis

For a long time, the prebiotic synthesis of purine ribonucleotides remained a separate and challenging problem. However, recent discoveries have shown that 2-aminooxazole, or its sulfur analog 2-thiooxazole, can also serve as a common precursor for the synthesis of 8-oxo-purine ribonucleotides, suggesting a divergent and unified prebiotic pathway for both pyrimidine and purine synthesis.

In this divergent synthesis, 2-thiooxazole (synthesized from glycolaldehyde and thiocyanic acid) reacts with glyceraldehyde. The resulting intermediate can then be directed towards either pyrimidine or 8-oxo-purine precursors through reactions with ammonia or hydrogen cyanide oligomers, respectively. Subsequent steps involving cyanovinylation, formylation, and phosphorylation lead to the formation of 8-oxo-adenosine and 8-oxo-inosine ribonucleotides. The structural similarity between 2-aminooxazole and 2-thiooxazole suggests a plausible parallel role for 2-aminooxazole in purine synthesis.

Experimental Workflow: Divergent Pyrimidine and Purine Synthesis

Methodological & Application

Application Notes: Synthesis of N-substituted 1,3-Oxazol-2-amines

Introduction

N-substituted 1,3-oxazol-2-amines are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug development. They are considered privileged scaffolds due to their presence in numerous biologically active molecules. As isosteres of the well-explored 2-aminothiazoles, 2-aminooxazoles offer potential advantages, such as improved solubility and a potentially lower rate of metabolism due to the replacement of the oxidizable sulfur atom with oxygen. However, the synthesis of N-substituted variants has historically been challenging, with standard methods like the Hantzsch protocol, which is effective for 2-aminothiazoles, often failing when N-substituted ureas are used. This has necessitated the development of robust and versatile synthetic strategies to access this valuable chemical space.

Core Synthetic Strategy: A Two-Step Approach

A highly effective and versatile method for preparing N-substituted 4-aryl-1,3-oxazol-2-amines involves a two-step sequence. This strategy circumvents the poor reactivity of N-substituted ureas in direct cyclization reactions. The process consists of:

-

Formation of the 2-Aminooxazole Core: Condensation of a suitable α-bromoacetophenone with unsubstituted urea to synthesize the N-unsubstituted 4-aryl-1,3-oxazol-2-amine intermediate.

-

N-Substitution via Cross-Coupling: Subsequent N-arylation or N-alkylation of the 2-aminooxazole core using a palladium-catalyzed cross-coupling reaction, most notably the Buchwald-Hartwig amination.

This approach allows for modular construction, where diversity can be introduced at both the C4 position (from the α-bromoacetophenone) and the N2 position (from the aryl/alkyl halide in the coupling step).

Experimental Protocols & Data

Protocol 1: Synthesis of 4-Aryl-1,3-oxazol-2-amine Intermediate

This protocol details the initial condensation reaction to form the core oxazole ring system.

Methodology:

-

To a solution of the desired α-bromoacetophenone (1.0 eq) in a suitable solvent such as ethanol, add urea (1.5 eq).

-

Heat the reaction mixture to reflux (approximately 78-80 °C) and maintain for 4-6 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature, which may induce precipitation of the product.

-

Pour the mixture into cold water to precipitate any remaining dissolved product.

-

Collect the solid product by vacuum filtration, wash thoroughly with water, and dry under vacuum.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) if necessary.

Reaction Data Summary: The yield for this condensation step is generally moderate, with the electronic nature of the substituents on the acetophenone having a negligible effect.

| Reactant (α-bromoacetophenone) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| Substituted α-bromoacetophenones | Ethanol | 78-80 | 4-6 | ~50 |

Protocol 2: Buchwald-Hartwig N-Arylation of 4-Aryl-1,3-oxazol-2-amine

This protocol describes the palladium-catalyzed cross-coupling of the 2-aminooxazole intermediate with an aryl halide to yield the final N-substituted product. The Buchwald-Hartwig amination is a powerful C-N bond-forming reaction utilizing a palladium catalyst and a phosphine ligand.

Methodology:

-

In a microwave vial or a sealed reaction tube, combine the 4-aryl-1,3-oxazol-2-amine intermediate (0.5 eq), the desired aryl bromide (1.0 eq), the selected base (1.0 eq), and the palladium catalyst/ligand system (0.1 eq).

-

Add the solvent system, typically a mixture of toluene and t-BuOH.

-

Seal the vessel and place it in a microwave reactor.

-

Heat the reaction mixture to 130 °C for 10-20 minutes.

-

After cooling, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and water.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Concentrate the solvent under reduced pressure.

-

Purify the crude residue using column chromatography on silica gel to isolate the desired N-substituted 1,3-oxazol-2-amine.

Optimization of Buchwald-Hartwig Reaction Conditions: The choice of catalyst, ligand, and base is critical for achieving high yields. Second-generation Buchwald precatalysts are often highly effective.

| Catalyst (0.1 eq) | Ligand | Base (1.0 eq) | Solvent | Temp (°C) | Time (min) | Conversion (%) |

| X-Phos Pd G2 | - | LiHMDS | Toluene/t-BuOH | 130 | 10 | 100 |

| S-Phos Pd G2 | - | LiHMDS | Toluene/t-BuOH | 130 | 10 | 100 |

| Pd(OAc)₂ | DavePhos | LiHMDS | Toluene/t-BuOH | 130 | 10 | 90 |

| X-Phos Pd G2 | - | NaOtBu | Toluene/t-BuOH | 130 | 10 | 30 |

| X-Phos Pd G2 | - | K₃PO₄ | Toluene/t-BuOH | 130 | 10 | 0 |

| X-Phos Pd G2 | - | LiHMDS | DMSO | 130 | 10 | 0 |

| Data sourced from a study on antitubercular agents. |

Visualizations

Synthetic Workflow

The following diagram illustrates the two-step synthetic pathway for producing N-substituted 1,3-oxazol-2-amines.

Caption: Overall two-step synthesis workflow.

Buchwald-Hartwig Catalytic Cycle

This diagram outlines the key mechanistic steps of the palladium-catalyzed Buchwald-Hartwig amination reaction.

Caption: Catalytic cycle for Buchwald-Hartwig amination.

One-Pot Synthesis of 2-Aminooxazole Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-aminooxazole scaffold is a privileged structural motif found in a wide array of biologically active compounds, exhibiting activities ranging from antitubercular to anticancer. The efficient construction of this heterocyclic core is of significant interest in medicinal chemistry and drug development. One-pot synthesis protocols offer a streamlined and atom-economical approach to these valuable derivatives, minimizing waste and purification steps. This document provides detailed application notes and experimental protocols for selected one-pot syntheses of 2-aminooxazole derivatives, enabling researchers to readily implement these methodologies in their laboratories.

Overview of Synthetic Strategies

One-pot syntheses of 2-aminooxazoles typically involve multicomponent reactions where three or more starting materials are combined in a single reaction vessel to form the desired product in a cascade of sequential reactions. Key strategies include the condensation of α-haloketones with urea or its derivatives, and variations involving microwave assistance to accelerate reaction times and improve yields. While true one-pot multicomponent reactions are highly sought after, well-optimized two-step, one-pot procedures, such as those involving an initial condensation followed by a cross-coupling reaction, are also widely employed for the synthesis of N-substituted derivatives and are included here for their practical importance.

Comparative Data of Synthetic Protocols

The following table summarizes quantitative data from selected one-pot and multi-step, one-pot protocols for the synthesis of 2-aminooxazole derivatives, allowing for a direct comparison of their efficiencies.

| Protocol | Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Reagent | Solvent | Conditions | Yield (%) | Reference |

| Protocol 1 (Two-Step) | α-Bromoacetophenone | Urea | Aryl halide | X-Phos Pd G2 | DMF, Toluene | Step 1: MW, 120°C, 3 min; Step 2: MW, 130°C, 10-15 min | ~50 (overall) | [1] |

| Protocol 2 (One-Pot) | Aromatic Ketone | Urea | Iodine | None | None (neat) | MW, 50W, 140°C, 10 min | Good-Excellent | [2] |

| Protocol 3 (One-Pot) | Aromatic Ketone | Thiourea | NBS | None | PEG-400/Water | MW, 300W, 80-85°C, 28-32 min | 84-89 | [3] |

Experimental Protocols

Protocol 1: Two-Step, One-Pot Synthesis of N-Aryl-4-aryl-2-aminooxazoles via Buchwald-Hartwig Coupling[1]

This protocol describes a highly versatile two-step procedure performed in a single pot for the synthesis of N-substituted 4-aryl-2-aminooxazoles. The first step involves the condensation of an α-bromoacetophenone with urea to form a 4-aryl-2-aminooxazole intermediate. The subsequent step is a palladium-catalyzed Buchwald-Hartwig cross-coupling reaction with an aryl halide to introduce the N-substituent.

Step 1: Condensation

-

To a microwave reactor vessel, add the substituted α-bromoacetophenone (1.0 equiv) and urea (10.0 equiv).

-

Add dimethylformamide (DMF) as the solvent.

-

Seal the vessel and irradiate in a microwave reactor at 120°C for 3 minutes.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature. The crude 4-aryl-2-aminooxazole is used directly in the next step without purification.

Step 2: Buchwald-Hartwig Cross-Coupling

-

To the reaction vessel containing the crude 4-aryl-2-aminooxazole, add the aryl halide (1.0 equiv), X-Phos Pd G2 catalyst (0.05 equiv), and sodium tert-butoxide (t-BuONa) (2.0 equiv).

-

Add toluene as the solvent.

-

Seal the vessel and irradiate in a microwave reactor at 130°C for 10-15 minutes.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired N-aryl-4-aryl-2-aminooxazole.

Protocol 2: Microwave-Assisted, Catalyst- and Solvent-Free One-Pot Synthesis of 2-Aminooxazoles[2]

This protocol outlines a green and efficient one-pot synthesis of 2-aminooxazole derivatives from aromatic ketones, urea (or thiourea), and iodine under microwave irradiation without the use of a catalyst or solvent.

-

In an open microwave-safe vessel, combine the aromatic ketone (1.0 equiv), urea (or thiourea) (1.0 equiv), and iodine (1.0 equiv).

-

Place the vessel in a microwave reactor and irradiate at 50W (approximately 140°C) for 10 minutes.

-

Monitor the reaction progress by TLC.

-

After completion, allow the reaction mixture to cool to approximately 70°C.

-

Add a saturated solution of sodium thiosulfate to quench the excess iodine.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-